molecular formula C9H12ClNO2 B1484784 Phenylephrone-d3 Hydrochloride CAS No. 1246819-29-3

Phenylephrone-d3 Hydrochloride

Cat. No.: B1484784
CAS No.: 1246819-29-3
M. Wt: 204.67 g/mol
InChI Key: DEOGEZWYKPQJLP-NIIDSAIPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenylephrine-d3 Hydrochloride is a stable isotope labelled impurity reference material . It is also known as 1-(3-Hydroxyphenyl)-2-(methyl-d3-amino)ethanone Hydrochloride . It has a molecular formula of C9H9D3ClNO2 and a molecular weight of 204.67 . It is used as an internal standard for phenylephrine, a common over-the-counter (OTC) decongestant .


Molecular Structure Analysis

The molecular formula of Phenylephrone-d3 Hydrochloride is C9H9D3ClNO2 . This indicates that it contains nine carbon atoms, nine hydrogen atoms, three deuterium atoms (a stable isotope of hydrogen), one chlorine atom, one nitrogen atom, and two oxygen atoms .


Physical and Chemical Properties Analysis

Phenylephrine-d3 Hydrochloride is a neat product . The molecular weight is 204.67 . Unfortunately, specific physical properties such as melting point, boiling point, and density were not found in the sources I accessed.

Mechanism of Action

Phenylephrine, the non-deuterated counterpart of Phenylephrine-d3 Hydrochloride, is an alpha-1 adrenergic receptor agonist . It mediates vasoconstriction and mydriasis depending on the route and location of administration .

Safety and Hazards

Phenylephrine, the non-deuterated counterpart, may cause an allergic skin reaction . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection . In case of skin contact, wash with plenty of soap and water .

Properties

IUPAC Name

1-(3-hydroxyphenyl)-2-(trideuteriomethylamino)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2.ClH/c1-10-6-9(12)7-3-2-4-8(11)5-7;/h2-5,10-11H,6H2,1H3;1H/i1D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEOGEZWYKPQJLP-NIIDSAIPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)C1=CC(=CC=C1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])NCC(=O)C1=CC(=CC=C1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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